molecular formula C33H54O4 B14454502 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid CAS No. 74294-94-3

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid

Cat. No.: B14454502
CAS No.: 74294-94-3
M. Wt: 514.8 g/mol
InChI Key: XPWINNJHPSXNPE-UHFFFAOYSA-N
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Description

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is a chemical compound that belongs to the class of cholesterol derivatives It is characterized by the presence of a cholesteryl group linked to a hexanoic acid moiety through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid typically involves the esterification of cholesterol with hexanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the esterification process, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a model compound in studying esterification reactions.

    Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.

    Industry: Utilized in the production of specialized materials, such as liquid crystals and surfactants.

Mechanism of Action

The mechanism of action of 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid involves its interaction with cellular membranes and enzymes. The cholesteryl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl acetate: Another cholesterol derivative with an acetate group instead of a hexanoic acid moiety.

    Cholesteryl oleate: Contains an oleic acid ester instead of hexanoic acid.

    Cholesteryl benzoate: Features a benzoic acid ester group.

Uniqueness

6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid is unique due to its specific ester linkage and the presence of a hexanoic acid moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

74294-94-3

Molecular Formula

C33H54O4

Molecular Weight

514.8 g/mol

IUPAC Name

6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid

InChI

InChI=1S/C33H54O4/c1-22(2)9-8-10-23(3)27-15-16-28-26-14-13-24-21-25(37-31(36)12-7-6-11-30(34)35)17-19-32(24,4)29(26)18-20-33(27,28)5/h13,22-23,25-29H,6-12,14-21H2,1-5H3,(H,34,35)

InChI Key

XPWINNJHPSXNPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)O)C)C

Origin of Product

United States

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